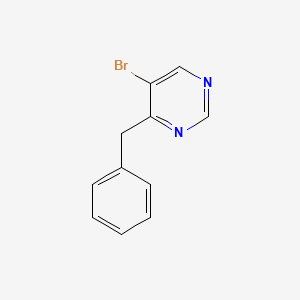

4-苄基-5-溴嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Benzyl-5-bromopyrimidine is a chemical compound with the molecular formula C11H9BrN2 . It is a derivative of 5-bromopyrimidine, which is a halogenated heterocycle .

Synthesis Analysis

The synthesis of 5-bromopyrimidine derivatives has been studied extensively. One method involves rapid nucleophilic displacement reactions of 5-bromopyrimidine with nucleophiles under microwave irradiation . Another method involves the use of N Boc 3 as an initiation material, with the target product obtained through over-churning, reduction, condensation, substitution, de-tertbutyloxycarbonyl protection, condensation, and reduction .Molecular Structure Analysis

The molecular weight of 4-Benzyl-5-bromopyrimidine is 249.11 . The molecular structure of 5-bromopyrimidine, a related compound, has been studied and its molecular weight is 158.984 Da .Chemical Reactions Analysis

5-Bromopyrimidine undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine . It has also been used in the synthesis of N-heteroaryl substituted 9-arylcarbazolyl derivatives via palladium-catalyzed aerobic and ligand-free Suzuki reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-bromopyrimidine, a related compound, include a molecular weight of 158.98, a melting point of 67-73 °C, and a solid form .科学研究应用

抗病毒活性: 一项研究报道了 2,4-二氨基-6-[2-(膦酰甲氧基)乙氧基]嘧啶的合成,其中 4-苄基-5-溴嘧啶用作中间体。这些化合物显示出显着的抗逆转录病毒活性,尤其是对人类免疫缺陷病毒 (HIV) 和莫洛尼鼠肉瘤病毒 (Hocková 等人,2003)。

嘧啶衍生物的合成: 另一项研究重点关注微波辅助钯催化的 5-溴嘧啶中的 C-C 偶联与亲核芳香取代反应,从而合成各种嘧啶衍生物 (Verbitskiy 等人,2013)。

CK2 抑制剂合成: 报道了使用米尼斯奇反应轻松合成 5-卤代嘧啶-4-羧酸酯,其中 4-苄基-5-溴嘧啶用于制备有效的 CK2 抑制剂 (Regan 等人,2012)。

抗菌剂: 一项关于 2,4-二氨基-5-苄基嘧啶及其类似物作为抗菌剂的研究证明了这些化合物在治疗细菌感染中的潜力,突出了 4-苄基-5-溴嘧啶在其合成中的重要性 (Rauckman & Roth,1980)。

抗癌活性: 对一些新的 2,5-二取代嘧啶衍生物(包括源自 4-苄基-5-溴嘧啶的衍生物)的合成和细胞毒性评估的研究显示,对 HeLa 细胞系具有中等的体外细胞毒性活性 (Reddy 等人,2015)。

抗结核活性: 对氟代 5-芳基-4-(杂)芳基取代嘧啶的合成和抗结核活性评估的研究证明了对各种结核分枝杆菌菌株有良好的活性 (Verbitskiy 等人,2016)。

安全和危害

未来方向

The Suzuki–Miyaura coupling reaction, which involves the use of 5-bromopyrimidine, is considered one of the most widely-applied transition metal-catalyzed carbon–carbon bond-forming reactions . This suggests potential future directions in the development of new synthetic protocols involving 4-Benzyl-5-bromopyrimidine.

属性

IUPAC Name |

4-benzyl-5-bromopyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2/c12-10-7-13-8-14-11(10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWFVRZUAPYNMDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC=NC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50744861 |

Source

|

| Record name | 4-Benzyl-5-bromopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyl-5-bromopyrimidine | |

CAS RN |

1356109-00-6 |

Source

|

| Record name | 4-Benzyl-5-bromopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Fluoro-2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572649.png)

![7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B572659.png)

![Diethyl 2,3-dihydrobenzo[b][1,4]dioxin-6-ylphosphonate](/img/structure/B572665.png)

![2-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid](/img/structure/B572666.png)

![N-[(4-Chlorophenyl)(3-fluorophenyl)methyl]acetamide](/img/structure/B572667.png)

![Ethyl 5-hydroxy-8-isopropyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B572669.png)